REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]([CH:8]1[CH2:13][CH2:12][CH:11]=[CH:10][CH:9]1OC(=O)C)=[O:7])[CH2:2][CH2:3][CH3:4].CC(C)([O-])C.[K+].O>O1CCCC1>[CH2:1]([O:5][C:6]([C:8]1[CH2:13][CH2:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2|
|
Name
|
butyl ester
|
Quantity
|
55.25 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)C1C(C=CCC1)OC(C)=O
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/salt bath
|
Type
|
ADDITION
|
Details
|
To this was added slowly, over 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture filtered quickly through kieselguhr
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with more petroleum ether (×2)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(=O)C1=CC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.85 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |